molecular formula C20H22N2O3 B15103111 4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide

4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide

Cat. No.: B15103111
M. Wt: 338.4 g/mol
InChI Key: OTZHOUHJFFGGNR-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides It features a morpholine ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 1-(morpholin-4-yl)-2-oxo-2-phenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzamide moiety can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
  • 4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide

Uniqueness

4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide is unique due to its specific structural features, such as the combination of a morpholine ring and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-methyl-N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide

InChI

InChI=1S/C20H22N2O3/c1-15-7-9-17(10-8-15)20(24)21-19(22-11-13-25-14-12-22)18(23)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,21,24)

InChI Key

OTZHOUHJFFGGNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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